molecular formula C12H17FN2O B2876942 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2199971-65-6

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine

Cat. No. B2876942
CAS RN: 2199971-65-6
M. Wt: 224.279
InChI Key: YONZQIOCOQMVFM-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a chemical compound that is part of the piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, involves several methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . Fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Reactions with Pyridine

  • Pyridine, including its derivatives, has been shown to react with various compounds, producing a range of products. For instance, the reaction of 3-chloropyridine with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine, while 3-methylpyridine is converted into 2-methoxy-3-methyl and 2-methoxy-5-methylpyridine (Stavber & Zupan, 1990).

Deprotometalation and Regioselectivity

  • A series of methoxy- and fluoro-pyridines have been deprotometalated, demonstrating efficient functionalization at specific positions. This has implications for chemical synthesis and modifications of pyridine-based molecules (Hedidi et al., 2016).

Synthesis and Characterization

  • Novel synthesis methods have been developed for pyridines substituted with multiple elements, including fluorine. This research offers new methodologies for chemical synthesis and compound characterization (Kieseritzky & Lindström, 2010).

Met Kinase Inhibition

  • Research has identified potent and selective Met kinase inhibitors among substituted pyridine carboxamides. These findings are significant for pharmaceutical research, especially in cancer therapy (Schroeder et al., 2009).

Quantum Chemical Studies

  • Piperidine derivatives, including those with fluoropyridine components, have been studied using quantum chemical calculations. Such research aids in understanding molecular behaviors and properties (Kaya et al., 2016).

properties

IUPAC Name

3-fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15-7-3-4-10(8-15)9-16-12-11(13)5-2-6-14-12/h2,5-6,10H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZQIOCOQMVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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